molecular formula C15H13Cl3N2O3S B2726613 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide CAS No. 672951-80-3

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide

Cat. No.: B2726613
CAS No.: 672951-80-3
M. Wt: 407.69
InChI Key: HWTSZXHSZWTQHV-MOSHPQCFSA-N
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Description

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a methoxyimino group, and multiple chlorine substitutions on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Methoxyimino Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate to form the methoxyimino intermediate.

    Coupling with 2,3-Dichlorobenzenesulfonyl Chloride: The methoxyimino intermediate is then reacted with 2,3-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the aromatic rings can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyimino group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.

Scientific Research Applications

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The methoxyimino group may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-(4-chlorophenyl)benzenesulfonamide
  • 2,3-dichloro-N-(2-chlorophenyl)benzenesulfonamide
  • 2,3-dichloro-N-(4-methoxyphenyl)benzenesulfonamide

Uniqueness

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzene-1-sulfonamide is unique due to the presence of both the methoxyimino and sulfonamide groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for a broader range of chemical reactions and interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2,3-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O3S/c1-23-20-13(10-5-7-11(16)8-6-10)9-19-24(21,22)14-4-2-3-12(17)15(14)18/h2-8,19H,9H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTSZXHSZWTQHV-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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